molecular formula C18H25N3O3 B10956367 Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone

Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone

Cat. No.: B10956367
M. Wt: 331.4 g/mol
InChI Key: BNACVNBMTAIIKQ-UHFFFAOYSA-N
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Description

1-Azepanyl[1-(4-nitrophenyl)-4-piperidyl]methanone is a chemical compound with the molecular formula C13H16N2O3 It is characterized by the presence of an azepane ring, a nitrophenyl group, and a piperidyl group

Preparation Methods

The synthesis of 1-azepanyl[1-(4-nitrophenyl)-4-piperidyl]methanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to a phenyl ring.

    Attachment of the Piperidyl Group: The piperidyl group is attached through a series of substitution reactions, often involving piperidine derivatives.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

1-Azepanyl[1-(4-nitrophenyl)-4-piperidyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Azepanyl[1-(4-nitrophenyl)-4-piperidyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-azepanyl[1-(4-nitrophenyl)-4-piperidyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

1-Azepanyl[1-(4-nitrophenyl)-4-piperidyl]methanone can be compared with similar compounds such as:

    1-Azepanyl[4-(1-piperidinylcarbonyl)-1-piperazinyl]methanone: This compound shares structural similarities but differs in the presence of a piperazinyl group instead of a nitrophenyl group.

    1-Azepanyl[4-(1-piperidinylcarbonyl)-1-piperazinyl]methanone: Another similar compound with a different substitution pattern on the azepane ring.

The uniqueness of 1-azepanyl[1-(4-nitrophenyl)-4-piperidyl]methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

azepan-1-yl-[1-(4-nitrophenyl)piperidin-4-yl]methanone

InChI

InChI=1S/C18H25N3O3/c22-18(20-11-3-1-2-4-12-20)15-9-13-19(14-10-15)16-5-7-17(8-6-16)21(23)24/h5-8,15H,1-4,9-14H2

InChI Key

BNACVNBMTAIIKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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